Dibutyl 2-butoxysuccinate Dibutyl 2-butoxysuccinate
Brand Name: Vulcanchem
CAS No.: 63842-87-5
VCID: VC3804150
InChI: InChI=1S/C16H30O5/c1-4-7-10-19-14(16(18)21-12-9-6-3)13-15(17)20-11-8-5-2/h14H,4-13H2,1-3H3
SMILES: CCCCOC(CC(=O)OCCCC)C(=O)OCCCC
Molecular Formula: C16H30O5
Molecular Weight: 302.41 g/mol

Dibutyl 2-butoxysuccinate

CAS No.: 63842-87-5

Cat. No.: VC3804150

Molecular Formula: C16H30O5

Molecular Weight: 302.41 g/mol

* For research use only. Not for human or veterinary use.

Dibutyl 2-butoxysuccinate - 63842-87-5

Specification

CAS No. 63842-87-5
Molecular Formula C16H30O5
Molecular Weight 302.41 g/mol
IUPAC Name dibutyl 2-butoxybutanedioate
Standard InChI InChI=1S/C16H30O5/c1-4-7-10-19-14(16(18)21-12-9-6-3)13-15(17)20-11-8-5-2/h14H,4-13H2,1-3H3
Standard InChI Key GGAWXQQNQGESAW-UHFFFAOYSA-N
SMILES CCCCOC(CC(=O)OCCCC)C(=O)OCCCC
Canonical SMILES CCCCOC(CC(=O)OCCCC)C(=O)OCCCC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Dibutyl 2-butoxysuccinate features a succinic acid backbone (HOOC-CH2-CH2-COOH\text{HOOC-CH}_2\text{-CH}_2\text{-COOH}) modified by two butyl ester groups and a butoxy ether substituent. The esterification of succinic acid’s carboxyl groups with butanol yields dibutyl succinate, while the addition of a butoxy group at the second carbon position distinguishes DBBS from simpler dialkyl succinates. The compound’s IUPAC name, dibutyl 2-butoxybutanedioate, reflects this substitution pattern, with the butoxy group (-O-C4H9\text{-O-C}_4\text{H}_9) altering its polarity and solubility compared to unmodified esters .

Structural Comparison with Related Esters

DBBS shares structural similarities with dibutyl succinate (C12H22O4\text{C}_{12}\text{H}_{22}\text{O}_4) and dibutyl phthalate (C16H22O4\text{C}_{16}\text{H}_{22}\text{O}_4), though its ether linkage introduces distinct reactivity. For instance, the butoxy group enhances DBBS’s solubility in nonpolar solvents, a property leveraged in plasticizer formulations. The table below contrasts key attributes of these compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Primary Applications
Dibutyl 2-butoxysuccinateC16H30O5\text{C}_{16}\text{H}_{30}\text{O}_5302.41274.5 Plasticizers, organic synthesis
Dibutyl succinateC12H22O4\text{C}_{12}\text{H}_{22}\text{O}_4230.30274.5 Insect repellents
Dibutyl phthalateC16H22O4\text{C}_{16}\text{H}_{22}\text{O}_4278.34340PVC plasticizers

Synthesis and Production

Esterification Methodology

The synthesis of DBBS typically proceeds via acid-catalyzed esterification of succinic acid with excess butanol. Concentrated sulfuric acid or p-toluenesulfonic acid facilitates protonation of the carboxyl groups, enabling nucleophilic attack by butanol’s hydroxyl oxygen. The reaction mechanism follows:

HOOC-CH2-CH2-COOH+3C4H9OHH+C4H9OOC-CH2-CH(O-C4H9)-COO-C4H9+3H2O\text{HOOC-CH}_2\text{-CH}_2\text{-COOH} + 3 \, \text{C}_4\text{H}_9\text{OH} \xrightarrow{\text{H}^+} \text{C}_4\text{H}_9\text{OOC-CH}_2\text{-CH}(\text{O-C}_4\text{H}_9)\text{-COO-C}_4\text{H}_9 + 3 \, \text{H}_2\text{O}

Key parameters influencing yield include:

  • Temperature: Optimal range of 100–120°C to balance reaction rate and side-product formation.

  • Molar ratio: A 1:4 stoichiometry of succinic acid to butanol maximizes esterification efficiency.

  • Catalyst loading: 2–5 wt.% acid catalyst ensures complete conversion without excessive dehydration.

Industrial-Scale Challenges

In 1,4-butanediol production, DBBS emerges as a byproduct during hydrogenation of dialkyl maleates. Patent US4032583A details its removal via azeotropic distillation with 1,4-butanediol, where DBBS forms a low-boiling azeotrope (10% DBBS) to enable purification . This process underscores DBBS’s role as an impurity necessitating advanced separation techniques, such as hydrocarbon extraction with hexane or toluene .

Physical and Chemical Properties

Thermophysical Characteristics

DBBS is a colorless liquid at ambient conditions, with a boiling point of approximately 274.5°C and a melting point of -29.0°C . Its density (d420=0.9768g/cm3d_4^{20} = 0.9768 \, \text{g/cm}^3) and refractive index (nD20=1.4299n_D^{20} = 1.4299) align with trends observed for long-chain aliphatic esters . The compound’s low vapor pressure (<0.1mmHg<0.1 \, \text{mmHg} at 25°C) minimizes volatilization losses in high-temperature applications .

Reactivity and Stability

As an ester, DBBS undergoes hydrolysis under acidic or alkaline conditions:

C16H30O5+2H2OH+/OHHOOC-CH2-CH(OH)-COOH+2C4H9OH\text{C}_{16}\text{H}_{30}\text{O}_5 + 2 \, \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{HOOC-CH}_2\text{-CH}(\text{OH})\text{-COOH} + 2 \, \text{C}_4\text{H}_9\text{OH}

This reaction is negligible at neutral pH but accelerates in industrial wastewater, necessitating controlled disposal. DBBS also participates in transesterification with polyols (e.g., glycerol), a pathway exploited in biodegradable polymer synthesis.

Applications in Industry

Plasticizer Formulations

DBBS’s compatibility with polyvinyl chloride (PVC) and polyvinyl acetate (PVAc) stems from its ability to intercalate polymer chains, reducing glass transition temperatures (TgT_g) by 20–30°C. Compared to phthalates, DBBS offers lower endocrine disruption potential, aligning with regulatory shifts toward safer additives .

Solvent and Intermediate Uses

In organic synthesis, DBBS serves as a high-boiling solvent for Friedel-Crafts acylations and Diels-Alder reactions. Its ether linkage stabilizes charge-separated intermediates, enhancing reaction yields in epoxide ring-opening polymerizations.

Industrial Purification and Byproduct Management

The purification of 1,4-butanediol from DBBS-contaminated streams exemplifies industrial challenges. Hydrocarbon extraction with hexane reduces DBBS content from 2.62% to trace levels, enabling recovery of 99.7% pure 1,4-butanediol . This process, detailed in Table 1, underscores the economic imperative to mitigate DBBS’s impact on polymer-grade monomer production.

Table 1: Efficiency of DBBS Removal via Hexane Extraction

StageDBBS Concentration (wt.%)Removal Efficiency (%)
12.62 → 0.2989.0
20.29 → 0.0390.0
30.03 → <0.01>99.9

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